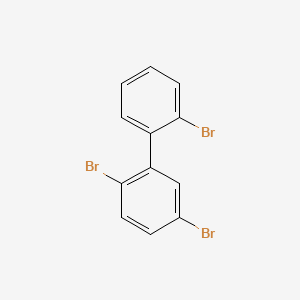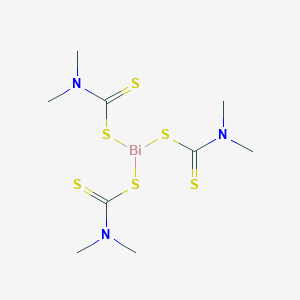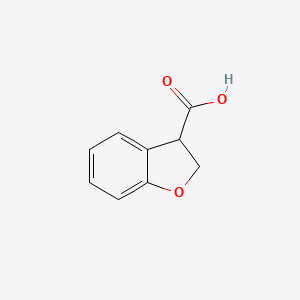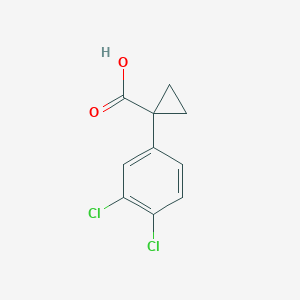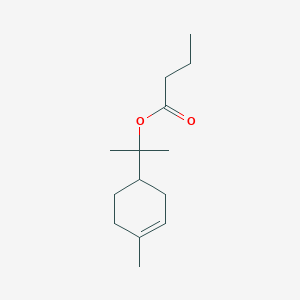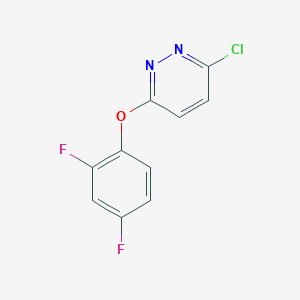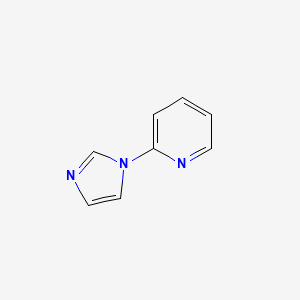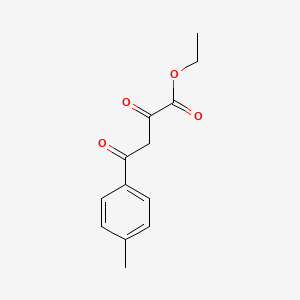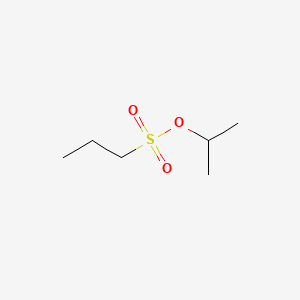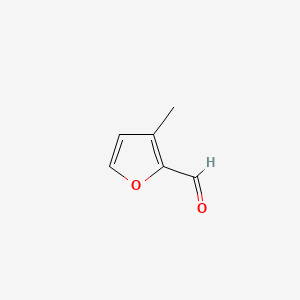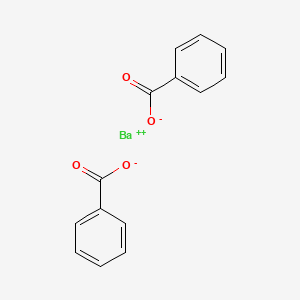![molecular formula C10H6F3NOS2 B1594740 4-Oxo-2-sulfanylidène-3-[3-(trifluorométhyl)phényl]-1,3-thiazolidine CAS No. 315-08-2](/img/structure/B1594740.png)
4-Oxo-2-sulfanylidène-3-[3-(trifluorométhyl)phényl]-1,3-thiazolidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Développement de médicaments pharmaceutiques
Le groupe trifluorométhyle dans ce composé est particulièrement intéressant en chimie pharmaceutique. Les composés avec ce groupe ont été associés à une gamme d’activités pharmacologiques. La présence du groupe trifluorométhyle peut améliorer l’activité biologique et la stabilité métabolique des candidats médicaments potentiels . Ce composé, avec son noyau thiazolidinone, est étudié pour son potentiel thérapeutique et pourrait être un précurseur dans la synthèse de divers médicaments.
Synthèse organique et catalyse
En chimie organique, le cycle thiazolidinone du composé sert d’intermédiaire polyvalent. Il peut participer à diverses transformations organiques et peut agir comme un ligand en catalyse, aidant potentiellement au développement de nouvelles méthodes synthétiques .
Science de l’environnement
Les composés contenant le groupe trifluorométhyle sont étudiés pour leur impact environnemental. Ce composé pourrait être utilisé dans l’étude des processus de dégradation ou comme étalon dans les méthodes d’analyse environnementales pour comprendre le comportement de composés organofluorés similaires dans l’environnement .
Études biologiques
La nature bioactive des dérivés de la thiazolidinone les rend appropriés pour les études biologiques. Ils sont souvent utilisés dans la conception d’inhibiteurs enzymatiques et de modulateurs de récepteurs, ce qui peut aider à comprendre diverses voies biologiques et maladies .
Recherche industrielle
En recherche industrielle, le potentiel de modification du composé en fait un échafaudage précieux pour le développement de catalyseurs industriels, de produits chimiques de transformation ou d’intermédiaires dans la synthèse de molécules plus complexes .
Mécanisme D'action
Target of Action
Related compounds have been shown to interact with the cystic fibrosis transmembrane conductance regulator (cftr) protein .
Mode of Action
A structurally similar compound, cftr inh -172, has been shown to bind inside the pore near transmembrane helix 8, a critical structural element that links adenosine triphosphate hydrolysis with channel gating . This suggests that 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one may have a similar mode of action.
Propriétés
IUPAC Name |
2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NOS2/c11-10(12,13)6-2-1-3-7(4-6)14-8(15)5-17-9(14)16/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDJXDJVVCNDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298981 | |
| Record name | 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
315-08-2 | |
| Record name | NSC127303 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60298981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

